

Quantitative PCR Primers for Human DGAT1 and DGAT2: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dgaca*

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Introduction

Diacylglycerol O-acyltransferase (DGAT) enzymes, specifically DGAT1 and DGAT2, are pivotal in the final step of triglyceride (TG) synthesis. They catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG. While both enzymes perform the same catalytic function, they are encoded by different genes, share no sequence homology, and possess distinct biochemical and physiological roles. DGAT1 is expressed in various tissues, including the intestine, adipose tissue, and mammary glands, playing a crucial role in dietary fat absorption and chylomicron synthesis. DGAT2 is the predominant isoform in the liver and is essential for hepatic TG synthesis and secretion of very-low-density lipoproteins (VLDL). The distinct roles of DGAT1 and DGAT2 in lipid metabolism make them attractive therapeutic targets for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This document provides detailed application notes, validated quantitative PCR (qPCR) primer information for human DGAT1 and DGAT2, and a comprehensive experimental protocol for their gene expression analysis using SYBR Green-based qPCR.

Data Presentation: Quantitative PCR Primers

The following tables summarize validated qPCR primer sequences for human DGAT1 and DGAT2, suitable for SYBR Green-based detection. These primers have been sourced from

peer-reviewed literature and reputable commercial suppliers to ensure reliability and reproducibility.

Table 1: Human DGAT1 qPCR Primers

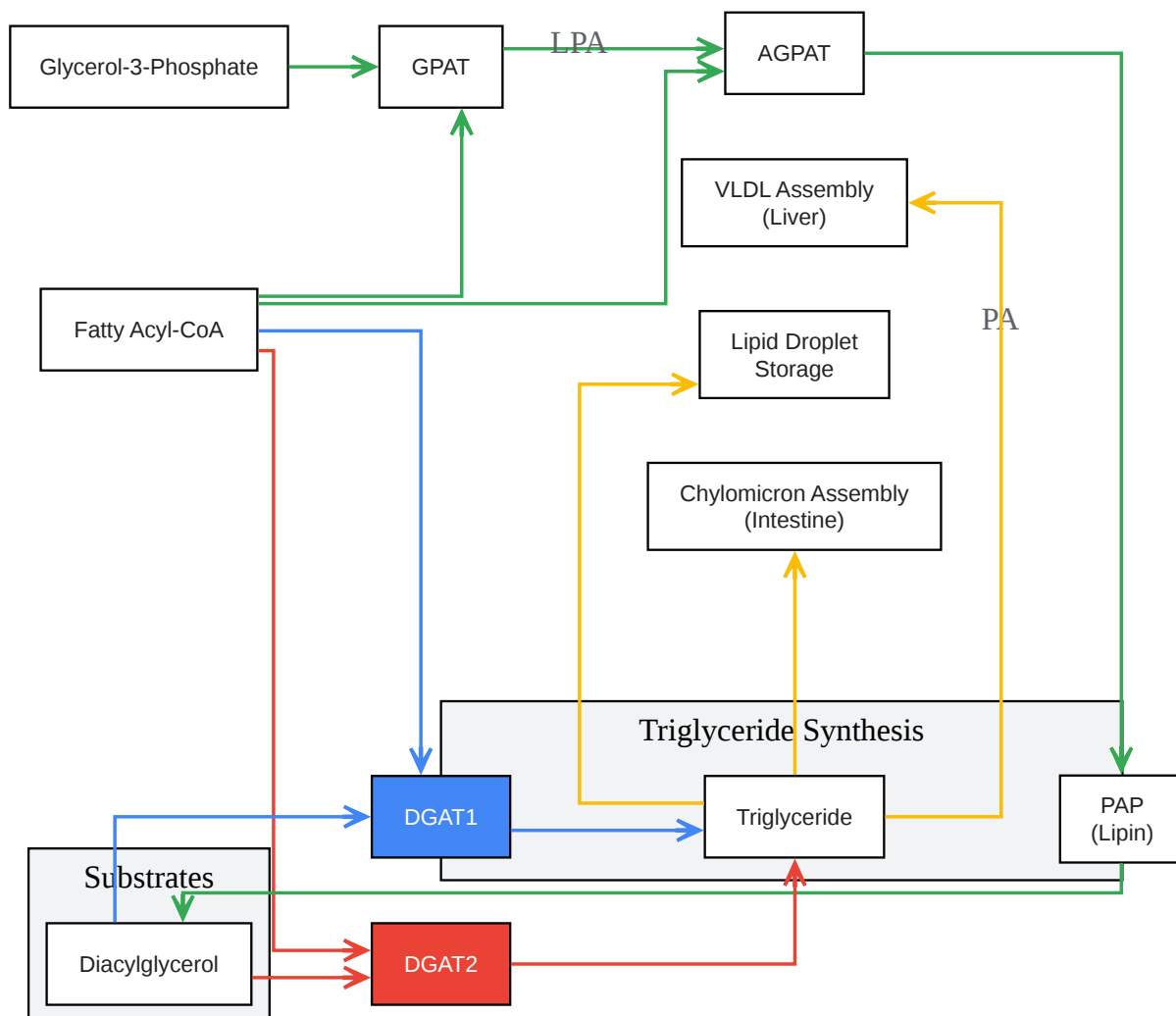
Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)	Source
DGAT1	AGAGGTGTTG GGAGGATCTG	GTCTGAGTGG GTGGCAGGT	Not Specified	[1]

Table 2: Human DGAT2 qPCR Primers

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)	Source
DGAT2	GCTACAGGTCA TCTCAGTGCTC	GTGAAGTAGAG CACAGCGATGA G	Not Specified	OriGene Technologies

Signaling Pathway

DGAT1 and DGAT2 are integral to the triglyceride synthesis pathway, which is a central process in cellular lipid metabolism. Their activities are influenced by substrate availability and hormonal signals. The following diagram illustrates the core triglyceride synthesis pathway and the positioning of DGAT1 and DGAT2.



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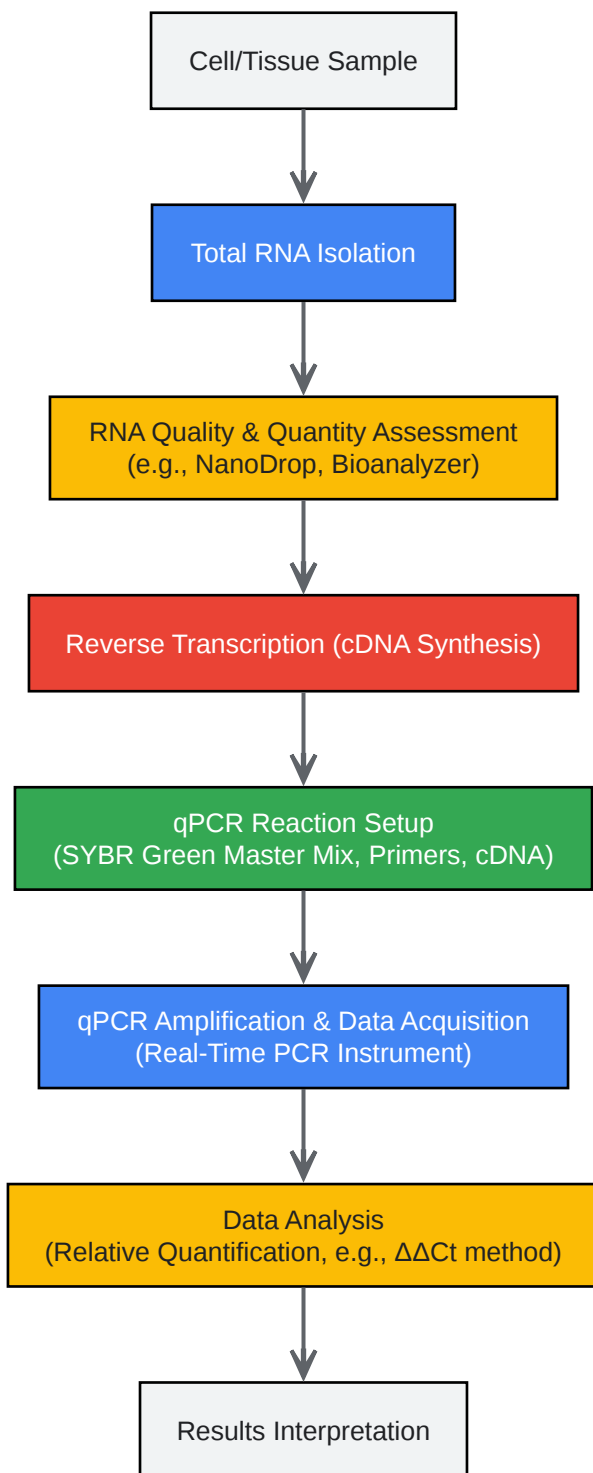
Caption: Triglyceride synthesis pathway highlighting the roles of DGAT1 and DGAT2.

Experimental Protocols

This section provides a detailed protocol for quantifying human DGAT1 and DGAT2 mRNA expression levels using a two-step SYBR Green-based qPCR assay.

Experimental Workflow

The overall workflow for the qPCR experiment is depicted below.



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Caption: Standard workflow for a two-step quantitative PCR experiment.

Materials

- RNA Isolation Kit: (e.g., TRIzol Reagent, RNeasy Mini Kit)
- DNase I: RNase-free
- Reverse Transcription Kit: (e.g., SuperScript IV Reverse Transcriptase, iScript cDNA Synthesis Kit)
- SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, SsoAdvanced Universal SYBR Green Supermix)
- Nuclease-free water
- qPCR primers for human DGAT1, DGAT2, and a reference gene (e.g., GAPDH, ACTB, B2M)
- qPCR-compatible plates and seals
- Real-time PCR instrument

Protocol

Step 1: Total RNA Isolation and DNase Treatment

- Isolate total RNA from human cells or tissues using a preferred RNA isolation kit according to the manufacturer's instructions.
- To remove any contaminating genomic DNA, perform a DNase I treatment on the isolated RNA. This can be done either on-column during RNA purification or as a separate step after elution.
- Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. An A260/280 ratio of ~2.0 is indicative of pure RNA. Further quality assessment can be performed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Step 2: cDNA Synthesis (Reverse Transcription)

- Synthesize first-strand cDNA from the total RNA using a reverse transcription kit. A typical reaction setup is as follows:

Component	Volume/Amount
Total RNA	1 µg
Random Hexamers/Oligo(dT) primers	As per kit instructions
dNTPs	As per kit instructions
Reverse Transcriptase	As per kit instructions
Nuclease-free water	To final volume

- Incubate the reaction mixture according to the manufacturer's recommended thermal profile (e.g., priming, reverse transcription, and inactivation steps).
- The resulting cDNA can be stored at -20°C until use.

Step 3: Quantitative PCR (qPCR)

- Prepare the qPCR reaction mixture. It is recommended to prepare a master mix for all reactions to minimize pipetting errors. The following is a typical reaction setup for a 20 µL reaction:

Component	Volume	Final Concentration
2x SYBR Green qPCR Master Mix	10 µL	1x
Forward Primer (10 µM)	0.8 µL	400 nM
Reverse Primer (10 µM)	0.8 µL	400 nM
cDNA template (diluted)	2 µL	~10-100 ng
Nuclease-free water	6.4 µL	-
Total Volume	20 µL	

- Aliquot the master mix into qPCR plate wells.
- Add the appropriate cDNA template to each well. Include no-template controls (NTC) for each primer set to check for contamination.
- Seal the qPCR plate and briefly centrifuge to collect the contents at the bottom of the wells.
- Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol:

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	2-10 min	1
Denaturation	95°C	15 sec	40
Annealing	60°C	30 sec	40
Extension	72°C	30 sec	
Melt Curve Analysis	Instrument specific	-	1

Step 4: Data Analysis

- Analyze the qPCR data using the software provided with the instrument.
- Set the baseline and threshold for Cq (quantification cycle) determination.
- Perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a specific amplicon.
- Calculate the relative gene expression of DGAT1 and DGAT2 using the $\Delta\Delta Cq$ method. This involves normalizing the Cq values of the target genes (DGAT1 and DGAT2) to a stable reference gene and then comparing the normalized expression to a control or reference sample.

Conclusion

The provided qPCR primers and protocols offer a robust framework for the quantitative analysis of human DGAT1 and DGAT2 gene expression. Accurate measurement of the differential expression of these two key enzymes in various physiological and pathological states is crucial for advancing our understanding of lipid metabolism and for the development of targeted therapies for metabolic disorders. It is recommended to validate the primer efficiency and specificity in your experimental system to ensure the generation of high-quality, reproducible data.

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References

- 1. Identification and characterization of a novel DGAT1 missense mutation associated with congenital diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
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